

Humulene Epoxide II: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Humulene epoxide II*

Cat. No.: B7943601

[Get Quote](#)

An In-depth Overview of the Chemical Properties, Biological Activity, and Putative Mechanisms of Action

Humulene epoxide II, a naturally occurring sesquiterpenoid, has emerged as a compound of interest for researchers in pharmacology and drug development. Found in the essential oils of various plants, including hops (*Humulus lupulus*) and *Tetraclinis articulata*, this molecule exhibits a range of biological activities, including potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of its chemical characteristics, summarizes key quantitative data, outlines relevant experimental protocols, and explores its putative signaling pathways.

Core Chemical and Physical Properties

Humulene epoxide II is an oxygenated sesquiterpene derived from its precursor, α -humulene. Its chemical structure features a twelve-membered bicyclic framework with an epoxide functional group.

Chemical Identity

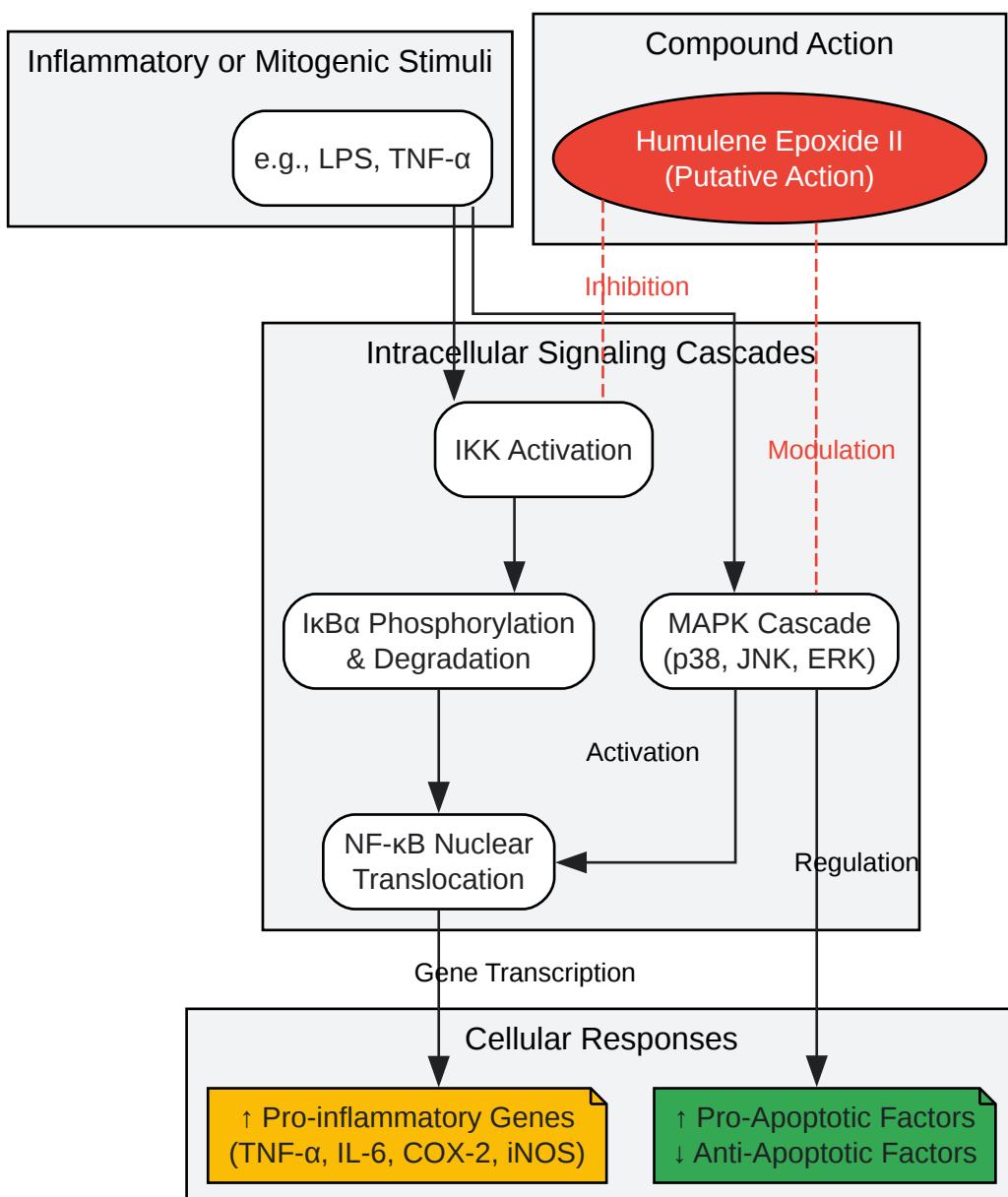
- Chemical Formula: $C_{15}H_{24}O$ [1][2][3][4][5]
- Molecular Weight: 220.35 g/mol [1][2][3][4]

- IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene[1][2]
- CAS Number: 19888-34-7[1][2]
- Synonyms: Humulene 6,7-epoxide, (-)-**Humulene epoxide II**, Humulene II epoxide[1][4]

The physicochemical properties of **Humulene epoxide II** are critical for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄ O	[1][2][5]
Molecular Weight	220.35 g/mol	[1][2][3]
Boiling Point	285.0 - 286.0 °C (@ 760 mm Hg)	[1]
Melting Point	168 - 169.5 °C	[6]
Density (Predicted)	0.907 ± 0.06 g/cm ³	[6]
Water Solubility (Est.)	0.62 mg/L @ 25 °C	[7]
LogP (o/w) (Est.)	4.514	[7]
Physical Description	Oil	[6]

Biological Activity and Therapeutic Potential


Humulene epoxide II is being investigated for its potential therapeutic applications, primarily in the fields of oncology and immunology.[4] Studies on essential oils containing this compound suggest it may contribute to cytotoxic and anti-inflammatory effects.

- Anticancer Activity: Essential oils containing **Humulene epoxide II** have demonstrated cytotoxic activity against various human cancer cell lines, including human mammary carcinoma (MDA-MB-231) and colorectal carcinoma (SW620).[8] Further research is needed to isolate its specific contribution and mechanism.

- Anti-inflammatory Effects: As a derivative of α -humulene, a well-documented anti-inflammatory agent, **Humulene epoxide II** is presumed to possess similar properties.[\[9\]](#) Research indicates it may modulate the production of pro-inflammatory cytokines, suggesting a role in mitigating inflammatory conditions.[\[1\]](#)
- Antimalarial Activity: Some studies have also pointed towards potential antimalarial activity for **Humulene epoxide II**.[\[10\]](#)

Putative Signaling Pathways

While the precise molecular mechanisms of **Humulene epoxide II** are still under active investigation, the activities of its parent compound, α -humulene, and structurally related sesquiterpenoids offer significant insights. The anti-inflammatory and apoptotic effects of these compounds are often mediated through the modulation of key signaling cascades, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[11\]](#) [\[12\]](#)[\[13\]](#) It is hypothesized that **Humulene epoxide II** may exert its effects through similar mechanisms.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of **Humulene epoxide II**.

The diagram above illustrates the potential mechanism where **Humulene epoxide II** inhibits the NF-κB pathway by preventing the activation of IKK, which leads to the suppression of pro-inflammatory gene transcription. Concurrently, it may modulate the MAPK signaling cascade, which plays a crucial role in both inflammation and the regulation of apoptosis in cancer cells.

Experimental Protocols

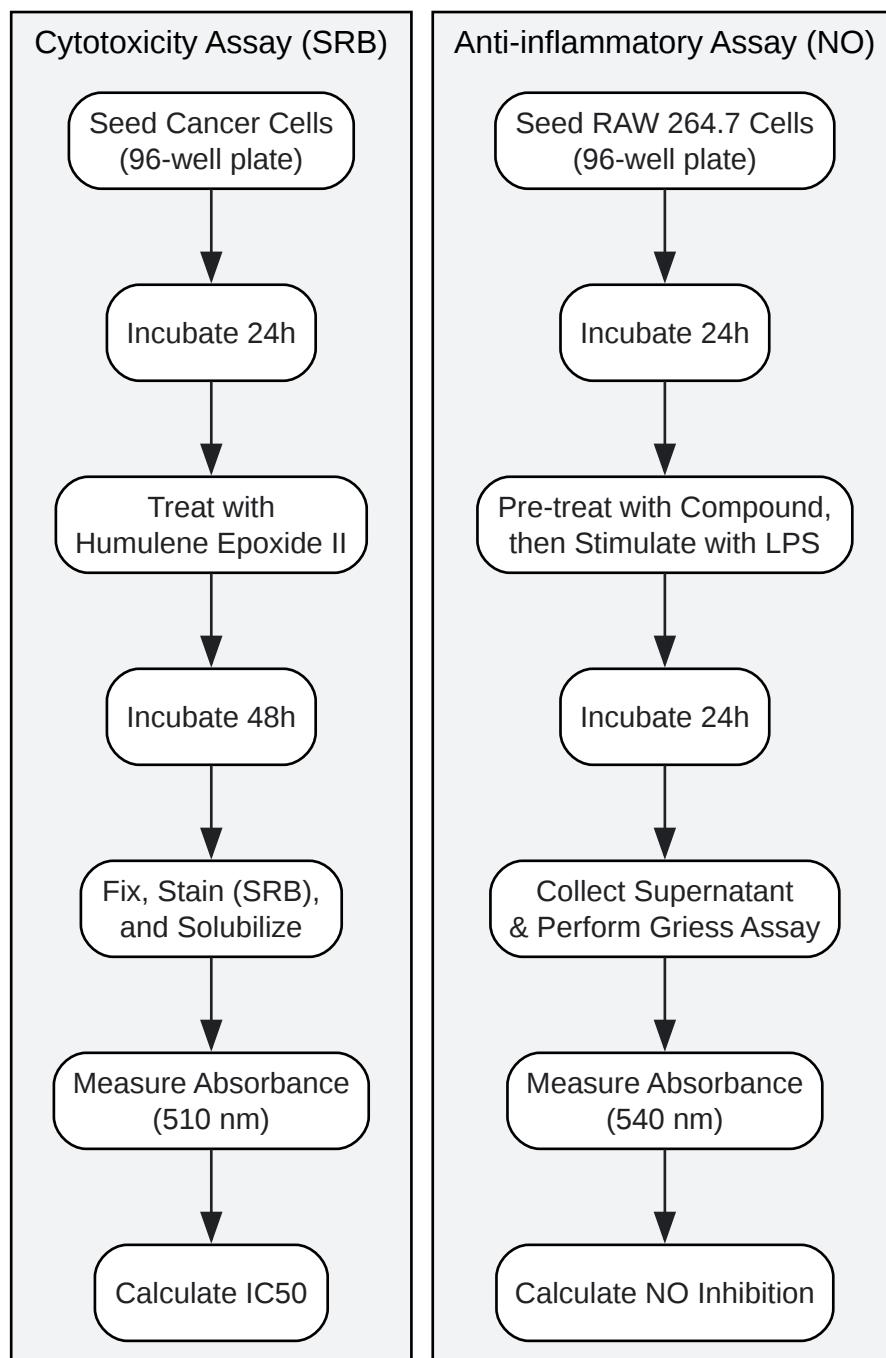
To facilitate further research, this section provides detailed methodologies for assessing the biological activity of **Humulene epoxide II**, synthesized from protocols used for essential oils containing this compound.

In Vitro Cytotoxicity Assessment (Sulphorhodamine B Assay)

This protocol is designed to evaluate the cytotoxic (anti-proliferative) effects of **Humulene epoxide II** on human cancer cell lines.

- Cell Culture:
 - Culture selected human cancer cell lines (e.g., HT-29, A549, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
 - Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Plating:
 - Harvest cells using trypsin and perform a cell count.
 - Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Humulene epoxide II** in Dimethyl Sulfoxide (DMSO).
 - Create a series of dilutions of the compound in culture media to achieve final concentrations ranging from approximately 1 to 200 µg/mL. Ensure the final DMSO concentration does not exceed 0.5%.
 - Replace the media in the wells with 100 µL of the media containing the different concentrations of **Humulene epoxide II**. Include wells with media and DMSO alone as a

vehicle control.


- Incubate the plates for 48 hours.
- Cell Fixation and Staining:
 - After incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
 - Wash the plates five times with slow-running tap water and allow them to air dry completely.
 - Add 100 µL of 0.4% (w/v) Sulphorhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
 - Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
- Data Analysis:
 - Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
 - Measure the optical density (OD) at 510 nm using a microplate reader.
 - Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of **Humulene epoxide II** to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Incubate at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Plating and Treatment:
 - Seed 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
 - Pre-treat the cells for 1-2 hours with various non-toxic concentrations of **Humulene epoxide II** (e.g., 1-50 µg/mL), determined previously by a viability assay (e.g., MTT or CCK-8).
 - Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
 - Incubate the plates for an additional 24 hours.
- Nitric Oxide Measurement (Griess Assay):
 - After incubation, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm.
 - Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
- Data Analysis:
 - Determine the percentage of NO inhibition for each concentration of **Humulene epoxide II** relative to the LPS-stimulated control group.
 - Calculate the IC₅₀ value for NO inhibition.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro bioactivity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epain.org [epain.org]
- 5. Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. asianpubs.org [asianpubs.org]
- 8. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Activities of Ocimum forskolei and Teucrium yemens (Lamiaceae) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Humulene Epoxide II: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-humulene-epoxide-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com